Superior Clinical Remission Induction in Ulcerative Colitis Compared to Placebo
In a Phase 2, randomized, double-blind, placebo-controlled trial, Omilancor demonstrated significantly higher clinical remission rates in patients with active ulcerative colitis. In the modified intent-to-treat (mITT) population, clinical remission was induced in 30.4% of Omilancor-treated patients (440 mg/day) compared to 3.7% of placebo-treated patients after 12 weeks [1].
| Evidence Dimension | Clinical Remission Rate |
|---|---|
| Target Compound Data | 30.4% |
| Comparator Or Baseline | Placebo: 3.7% |
| Quantified Difference | Δ = 26.7%, p = 0.01 |
| Conditions | Phase 2, 12-week, randomized, double-blind, placebo-controlled trial in patients with Mayo Clinic scores 4–10 and endoscopic subscore ≥2; 440 mg QD oral dose |
Why This Matters
This large placebo-adjusted difference (Δ = 26.7%) establishes Omilancor as a highly effective oral therapy for UC, directly supporting its selection over placebo in clinical research and therapeutic development.
- [1] Leber A, Hontecillas R, Tubau-Juni N, Lichtiger S, Bassaganya-Riera J. Efficacy and Safety of Omilancor in a Phase 2 Randomized, Double-blind, Placebo-controlled Trial of Patients with Ulcerative Colitis. Poster presentation. 2022. View Source
